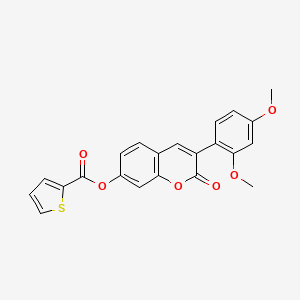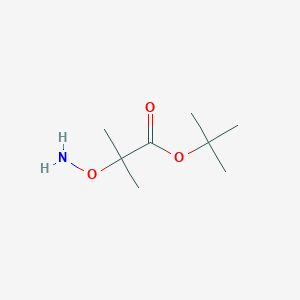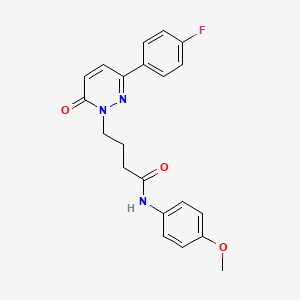
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Novel Urea and Bis-Urea Primaquine Derivatives : A study focused on the synthesis and biological evaluation of urea derivatives with hydroxyl or halogen substituents demonstrated significant antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7. These derivatives exhibited a range of biological activities, including antioxidant and antimicrobial properties, suggesting the versatility of urea-based compounds in drug development (Perković et al., 2016).
Antimicrobial Activities
- N-Alkyl Substituted Urea Derivatives : Research into N-alkyl substituted urea derivatives showed them to have promising in vitro antibacterial and antifungal activities. Compounds with morpholine and fluoro substituents exhibited potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Synthetic Pathways and Chemical Properties
- Microwave-Promoted Synthesis of Dihydroquinazolines : The synthesis of dihydroquinazolines, achieved through a solvent- and catalyst-free method under microwave irradiation, demonstrates the efficiency and environmental friendliness of generating quinazoline derivatives. This method uses urea as an ammonia source, indicating the utility of urea in facilitating novel synthetic routes (Sarma & Prajapati, 2011).
Antifungal and Antibacterial Agents
- Antifungal Activity of 1,3,4-Oxadiazolo[s]-s-triazines : The synthesis of N(1)- and N(3)-(4-fluorophenyl) ureas and their conversion into oxadiazolo[s]-s-triazine derivatives demonstrated significant antifungal activity against various pathogens, highlighting the potential of fluorophenyl urea derivatives in developing new antifungal agents (Mishra et al., 2000).
DNA Binding and Anticancer Activity
- Isoquinoline and Quinazoline Urea Analogues : This study explored isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists. The findings suggest that such compounds, with specific substitutions, exhibit significant receptor affinity, pointing to their potential in therapeutic applications, including cancer treatment (van Muijlwijk-Koezen et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate to obtain the final product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a base such as triethylamine or pyridine to form an intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
899984-15-7 |
Fórmula molecular |
C18H17FN4O2 |
Peso molecular |
340.358 |
Nombre IUPAC |
1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24) |
Clave InChI |
NUFBHXHLXQTHKH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)


![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)


![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)

